Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl-
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Overview
Description
Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- is a nitrogen-containing heterocyclic compound with the molecular formula C10H14N2. This compound is a derivative of quinoxaline, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with glyoxal under acidic conditions to form the quinoxaline ring. The tetrahydro derivative can be obtained by hydrogenation of the quinoxaline ring using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
In industrial settings, the production of Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-1,4-dioxide derivatives.
Reduction: Reduction of the quinoxaline ring can yield tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoxaline-1,4-dioxide derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- involves its interaction with various molecular targets. The compound can intercalate into DNA, causing DNA damage and inhibiting replication. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- is unique due to its specific substitution pattern and tetrahydro structure. Similar compounds include:
Quinoxaline: The parent compound with a fully aromatic ring.
1,2,3,4-Tetrahydroquinoxaline: A similar compound without the 1,4-dimethyl substitution.
Quinazoline: An isomeric compound with a different nitrogen atom arrangement.
Cinnoline: Another isomeric compound with a different ring structure.
The uniqueness of Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- lies in its specific chemical properties and biological activities, which make it a valuable compound for various applications in research and industry.
Biological Activity
Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- is a member of the quinoxaline family, which has garnered significant attention for its diverse biological activities. This article explores the compound's biological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
Quinoxaline derivatives are characterized by their heterocyclic structure, which includes a benzene ring fused to a pyrazine ring. The specific compound in focus features a tetrahydro structure with two methyl groups at positions 1 and 4. Its molecular formula is C8H10N2 with a molecular weight of approximately 150.18 g/mol.
Property | Value |
---|---|
Molecular Formula | C8H10N2 |
Molecular Weight | 150.18 g/mol |
IUPAC Name | 1,2,3,4-tetrahydro-1,4-dimethylquinoxaline |
Biological Activities
Quinoxaline derivatives have been studied for various biological activities including anticancer, antimicrobial, antidiabetic, and anti-inflammatory effects.
Anticancer Activity
Research has demonstrated that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines:
- Case Study: In a study evaluating multiple quinoxaline derivatives against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), compounds exhibited IC50 values ranging from 4.4 μM to 22.11 μM depending on the substituents present on the quinoxaline scaffold .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 4.4 |
Compound B | HCT116 | 22.11 |
Antidiabetic Activity
Quinoxaline compounds have also been identified as potential dipeptidyl peptidase-IV (DPP-4) inhibitors, which are crucial in managing diabetes by enhancing insulin secretion:
- Research Findings: A series of new quinoxaline compounds showed promising DPP-4 inhibition with IC50 values in the nanomolar range . The structure-activity relationship (SAR) indicated that modifications to the quinoxaline scaffold could enhance its biological activity.
Antimicrobial Properties
The antibacterial and antifungal activities of quinoxaline derivatives have been well documented. For example, quinoxaline-1,4-di-N-oxides have shown efficacy against various bacterial strains and fungi:
- Study Overview: Compounds were tested against Staphylococcus aureus and Candida albicans, demonstrating significant growth inhibition at low concentrations .
The biological activity of quinoxaline derivatives is primarily attributed to their ability to interact with specific molecular targets within cells:
Properties
CAS No. |
2427-06-7 |
---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1,4-dimethyl-2,3-dihydroquinoxaline |
InChI |
InChI=1S/C10H14N2/c1-11-7-8-12(2)10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 |
InChI Key |
XGJGSZQCWARFIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C2=CC=CC=C21)C |
Origin of Product |
United States |
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